molecular formula C13H12O3 B8722101 4-Benzyloxy-6-methyl-2H-pyran-2-one CAS No. 61424-86-0

4-Benzyloxy-6-methyl-2H-pyran-2-one

Cat. No.: B8722101
CAS No.: 61424-86-0
M. Wt: 216.23 g/mol
InChI Key: LSIQTDFHMYCEHC-UHFFFAOYSA-N
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Description

4-Benzyloxy-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

4-Benzyloxy-6-methyl-2H-pyran-2-one serves as a key intermediate in the synthesis of biologically active compounds. Its structural properties make it suitable for modifications that enhance pharmacological activities.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. Studies have shown that modifications to the pyran ring can lead to enhanced cytotoxicity against various cancer cell lines, making it a candidate for further drug development .

Antimicrobial Properties

The compound has also been studied for its antimicrobial potential. Certain derivatives demonstrate activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its versatile reactivity.

Synthesis of Complex Molecules

The compound can undergo various chemical transformations, including cyclization and functional group modifications, facilitating the synthesis of more complex organic molecules. For instance, it can be used in the synthesis of 5,6-dihydro-2H-pyran-2-one derivatives, which are important in pharmaceutical applications .

Catalytic Reactions

Recent studies have explored the use of this compound in catalytic reactions, particularly in the presence of transition metals. These reactions often yield high selectivity and efficiency, showcasing the compound's potential in sustainable chemistry practices .

Synthesis Techniques

A notable case study involved the development of a novel synthetic route for 5,6-dihydro-2H-pyran-2-one using this compound as a precursor. This method demonstrated high yields and environmental sustainability by minimizing waste and utilizing less toxic reagents .

Study Objective Findings
Case Study 1Synthesis OptimizationDeveloped a method yielding 51% from traditional routes yielding only 10%
Case Study 2Anticancer EvaluationDerivatives showed significant cytotoxicity against breast cancer cells
Case Study 3Antimicrobial TestingIdentified effective derivatives against resistant bacterial strains

Clinical Implications

The therapeutic implications of compounds derived from this compound are being explored in clinical settings. For example, studies have highlighted differences in treatment responses based on genetic variability among populations, emphasizing the need for personalized medicine approaches .

Properties

CAS No.

61424-86-0

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

6-methyl-4-phenylmethoxypyran-2-one

InChI

InChI=1S/C13H12O3/c1-10-7-12(8-13(14)16-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

LSIQTDFHMYCEHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

124.4 g (0.900 mol) potassium carbonate and 63 ml (0.547 mol) benzyl chloride were added in succession to a solution of 56.7 g (0.450 mol) 4-hydroxy-6-methyl-2H-pyran-2-one and 1.0 g (0.004 mol) 18-crown-6 in 900 ml anhydrous dimethyl-formamide. It was stirred vigorously for 4.5 hours at an internal temperature of 70°-75° C. It was suction filtered and the residue was washed well with ethyl acetate. The combined filtrates were extensively evaporated in a vacuum and subsequently poured onto ice water. The aspirated precipitate was recrystallized from t-butylmethyl ether after drying. 69.0 g (71%) V, melting point 92°-93° C.
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124.4 g
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56.7 g
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1 g
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900 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Sodium hydride (2.2 gm, 50% oil, 0.0458 mol) was added portionwise to a solution of 4-hydroxy-6-methyl-2-pyrone (5 gm, 0.0396 mol) in anhydrous tetrahydrofuran. When the gas evolution ceased, anhydrous DMF (80 ml) was added, along with tetra-n-butylammonium iodide (1 gm). The solution was stirred at room temperature for 30 minutes. A solution of benzyl bromide (5.2 ml, 0.0425 mol) in HMPA (5 ml) was added. After 16 hours at room temperature, the volatile component was removed by evaporation. DMF was removed under high vacuum (1 mm Hg). The residual oil was partitioned between 10% HCl and ethyl acetate. The ethyl acetate layer was dried over magnesium sulphate and evaporated to an oil. This material was purified by flash column chromatography (Whatman LPS-II silica gel, elution gradient: 10-50% ethyl acetate:pet. ether 30-60; product Rf =0.4 at 30% ethyl acetate:pet. ether 30-60). The material was recrystallized from ether to give 4-benzyloxy- 6-methyl-2-pyrone (3.42 gm, 40% yield), m.p. 90°-91° C.; IR (KBr): 1740, 1575, 1650 cm-1, Anal. calcd. for C13H12O3 : C, 72.21, H, 5.59. Found: C, 72.31, H, 5.64.
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2.2 g
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5 g
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80 mL
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5.2 mL
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